molecular formula C15H12N2O2S B086903 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one CAS No. 1031-67-0

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

Cat. No.: B086903
CAS No.: 1031-67-0
M. Wt: 284.3 g/mol
InChI Key: IGNPPCHTDPKYOJ-UHFFFAOYSA-N
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Description

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one (2-MMPQ) is a synthetic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing both sulfur and nitrogen atoms and is known for its chemical stability and low toxicity. 2-MMPQ is used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one derivatives have demonstrated significant antimicrobial properties. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones showcased notable antibacterial and antifungal activities, as well as antiHIV activity against HIV-1 and HIV-2 in MT-4 cells (Alagarsamy et al., 2004). Similarly, a series of substituted 2-mercapto-3-(4-chlorophenyl)-6-iodo-3H-quinazolin-4-ones were prepared and found to have a broad spectrum of antimicrobial activity, suggesting their potential as frameworks for developing potent antimicrobial agents (El-Azab, 2007).

Antioxidant Properties

2-Substituted quinazolin-4(3H)-ones, a group that includes the compound , were synthesized and evaluated for their antioxidant properties. It was found that the presence of hydroxyl groups in addition to the methoxy substituent, or a second hydroxyl on the phenyl ring, significantly contributed to their antioxidant activity. This study highlights the importance of specific substituents in enhancing the antioxidant capabilities of these compounds (Mravljak et al., 2021).

Synthetic Methodologies

The compound was involved in a green synthetic procedure which included a two-step synthesis from anthranilic acid. This procedure utilized deep eutectic solvents (DES) and microwave-induced synthesis, reflecting a shift towards more environmentally-friendly chemical processes. The success of this synthesis was characterized by various spectral methods, underlining the compound's relevance in green chemistry (Molnar et al., 2022).

Future Directions

The future directions for research on “2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one” are not specified in the literature I retrieved. Given its structural similarity to mercapto-coumarins, it may have potential applications in material science, pharmaceuticals, and other industries .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNPPCHTDPKYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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